molecular formula C8H8F2O2 B1312094 2,6-Difluoro-3-methoxybenzyl alcohol CAS No. 886498-45-9

2,6-Difluoro-3-methoxybenzyl alcohol

Cat. No.: B1312094
CAS No.: 886498-45-9
M. Wt: 174.14 g/mol
InChI Key: XNWNGHHOEXEHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Context of Fluorinated Organic Compounds in Chemical Research

The field of organofluorine chemistry, which studies compounds containing carbon-fluorine (C-F) bonds, has become a cornerstone of modern chemical research, particularly in the pharmaceutical, agrochemical, and materials science sectors. alfa-chemistry.com The strategic incorporation of fluorine into organic molecules dramatically alters their intrinsic properties. mdpi.com Fluorine is the most electronegative element, and the C-F bond is the strongest single bond in organic chemistry. mdpi.com These characteristics can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

Furthermore, replacing hydrogen with fluorine—the second smallest atom—causes minimal steric alteration while inducing significant changes in electronic properties, acidity (pKa), lipophilicity, and membrane permeability. mdpi.com In medicinal chemistry, these modifications are exploited to improve a drug candidate's pharmacokinetic and pharmacodynamic profile, including its bioavailability, potency, and stability. mdpi.comtandfonline.com Consequently, fluorinated compounds are prevalent in a significant percentage of commercial drugs and agrochemicals. tandfonline.comnih.gov The use of fluorinated building blocks, which are smaller molecular fragments containing fluorine, is a dominant strategy in the discovery and synthesis of new bioactive compounds. tandfonline.comnih.gov

Significance of Benzyl (B1604629) Alcohol Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzyl alcohol scaffold, characterized by a benzene (B151609) ring attached to a hydroxymethyl group (-CH₂OH), is a fundamental and versatile structure in organic chemistry. drugbank.com These compounds serve as critical intermediates and building blocks for the synthesis of more complex molecules, including a wide array of pharmaceuticals and natural products. The hydroxyl group can be readily oxidized to form benzaldehydes and benzoic acids or can be converted into other functional groups, making it a valuable synthetic handle.

In medicinal chemistry, the benzyl alcohol motif is present in numerous drug molecules. Beyond its role as a synthetic precursor, the scaffold itself can interact with biological targets. Furthermore, benzyl alcohol and its derivatives are widely used in pharmaceutical formulations as preservatives due to their antimicrobial properties and as solubilizing agents. drugbank.com The ability to functionalize the aromatic ring allows for precise tuning of the molecule's properties, making the benzyl alcohol framework a privileged structure in drug discovery.

Rationale for Investigating 2,6-Difluoro-3-methoxybenzyl Alcohol: Unique Structural Features and Potential as a Research Subject

The two fluorine atoms at the ortho-positions (2 and 6) to the alcohol-bearing carbon are expected to exert strong electron-withdrawing inductive effects. This can increase the acidity of the benzylic proton and influence the reactivity of the hydroxyl group. The methoxy (B1213986) group (-OCH₃) at the 3-position acts as an electron-donating group through resonance, which modulates the electronic effects of the fluorine atoms. This specific electronic arrangement makes the compound an interesting building block for creating novel molecular architectures where fine-tuning of electronic properties is crucial. researchgate.netossila.com As a synthetic intermediate, it allows for the introduction of the 2,6-difluoro-3-methoxyphenyl moiety into larger, more complex molecules, a strategy often employed in the development of new pharmaceutical and agrochemical candidates. alfa-chemistry.comossila.com

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the literature. The following table includes fundamental properties derived from its chemical structure.

PropertyValue
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
IUPAC Name (2,6-Difluoro-3-methoxyphenyl)methanol
CAS Number Not available

Synthesis and Research Findings

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a chemically sound and common synthetic route would involve the reduction of its corresponding aldehyde, 2,6-Difluoro-3-methoxybenzaldehyde (B123782).

A plausible synthesis for this aldehyde precursor could start from 2,4-difluoroanisole. Through a process of directed ortho-metalation, a strong base like lithium diisopropylamide (LDA) would selectively remove a proton from the position between the two fluorine atoms. The resulting organolithium species can then react with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding 2,6-Difluoro-3-methoxybenzaldehyde. chemicalbook.com

The final step would be the selective reduction of the aldehyde to the primary alcohol. This is a standard transformation in organic synthesis, typically achieved with high yield using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

The primary research application for a compound like this compound is as a specialized building block. tandfonline.comresearchgate.net Researchers in medicinal chemistry and materials science can use this molecule to systematically study how the introduction of the 2,6-difluoro-3-methoxyphenyl group affects the biological activity or physical properties of a target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWNGHHOEXEHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287732
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-45-9
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Methoxybenzyl Alcohol and Its Analogues

Strategic Approaches to Fluorinated Aromatic Alcohols

The construction of fluorinated aromatic alcohols necessitates precise control over the introduction of both fluorine and hydroxyl functionalities onto the aromatic ring. The regioselectivity of these transformations is paramount to achieving the desired substitution pattern.

Regioselective Fluorination Techniques

Achieving regioselective fluorination of aromatic compounds is a significant challenge in synthetic organic chemistry. The choice of fluorinating agent and the nature of the substituents on the aromatic ring play crucial roles in directing the position of fluorination. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4), are commonly employed for the direct fluorination of electron-rich aromatic rings. The regioselectivity is often governed by the electronic and steric properties of the directing groups present on the substrate. For instance, hydroxyl and methoxy (B1213986) groups are ortho-, para-directing activators. However, achieving selective ortho-fluorination can be challenging due to steric hindrance and the potential for competing para-fluorination.

In the context of synthesizing precursors to 2,6-Difluoro-3-methoxybenzyl alcohol, a plausible strategy involves the directed ortho-lithiation of a suitably protected methoxy-substituted aromatic compound, followed by quenching with an electrophilic fluorine source. This approach offers high regiocontrol.

Fluorinating AgentSubstrate TypeTypical ConditionsOutcome
SelectfluorElectron-rich aromaticsAcetonitrile, room temperatureElectrophilic aromatic fluorination
N-Fluorobenzenesulfonimide (NFSI)Aromatics, enolatesVaries with substrateElectrophilic fluorination
Diethylaminosulfur trifluoride (DAST)Alcohols, aldehydesAnhydrous CH2Cl2, low temperatureDeoxyfluorination

This table presents a selection of common fluorinating agents and their general applications in the synthesis of fluorinated aromatic compounds.

Methoxylation Strategies in Difluorinated Aromatic Systems

The introduction of a methoxy group onto a difluorinated aromatic ring is typically achieved through nucleophilic aromatic substitution (SNAг). In this reaction, a fluoride (B91410) ion is displaced by a methoxide (B1231860) nucleophile. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups. The fluorine atoms themselves can activate the ring towards nucleophilic attack.

For a substrate like 1,2,3-trifluorobenzene, selective methoxylation can be achieved by controlling the reaction conditions, such as temperature and stoichiometry of the methoxide source. The position of the methoxy group is directed by the relative activation of the different carbon-fluorine bonds.

SubstrateNucleophileConditionsProduct
HexafluorobenzeneSodium methoxideMethanol (B129727), refluxPentafluoroanisole
1,2,3-TrifluorobenzeneSodium methoxideMethanol, controlled temperatureMixture of difluoroanisole isomers
2,4-DifluoronitrobenzeneSodium methoxideMethanol, room temperature2-Fluoro-4-nitroanisole

This table provides examples of methoxylation reactions on fluorinated aromatic systems, highlighting the conditions and resulting products.

Detailed Synthetic Pathways

The synthesis of this compound can be accomplished through a multi-step organic synthesis protocol. Additionally, related fluorinated benzyl (B1604629) alcohols can be accessed via electrochemical methods and transition metal-catalyzed cross-coupling reactions.

Multi-Step Organic Synthesis Protocols

A plausible synthetic route to this compound commences with a commercially available starting material, such as 3,4-difluoroanisole (B48514). The key steps involve a directed ortho-formylation followed by reduction of the resulting aldehyde.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (B67421):

A solution of 3,4-difluoroanisole in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -75°C under a nitrogen atmosphere. To this solution, a strong base such as lithium diisopropylamide (LDA) is added dropwise, leading to regioselective deprotonation at the position ortho to the methoxy group and meta to one of the fluorine atoms. Subsequent quenching of the resulting lithiated species with dry N,N-dimethylformamide (DMF) introduces the formyl group, yielding 2,3-difluoro-6-methoxybenzaldehyde after acidic workup. This reaction has been reported to proceed in high yield (95%). chemicalbook.com

Reduction to this compound:

The final step involves the reduction of the aldehyde functionality of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding primary alcohol. This can be effectively achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol or ethanol (B145695) at room temperature. The reaction is typically clean and high-yielding.

StepStarting MaterialReagentsProductYield
13,4-Difluoroanisole1. LDA, THF, -75°C; 2. DMF2,3-Difluoro-6-methoxybenzaldehyde~95% chemicalbook.com
22,3-Difluoro-6-methoxybenzaldehydeNaBH4, MethanolThis compoundHigh

This table outlines a proposed multi-step synthesis for this compound, including reagents and expected yields.

Electrochemical Synthesis of Related Fluorinated Benzyl Alcohols

Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated organic compounds. Anodic oxidation can be employed to generate reactive intermediates that can then be trapped by a fluoride source. While the direct electrochemical synthesis of this compound is not widely reported, the synthesis of other fluorinated benzyl alcohols has been demonstrated.

For instance, the electrochemical fluorination of benzyl alcohols can be achieved in an undivided cell using a platinum anode and a fluoride-containing electrolyte. The reaction proceeds via the oxidation of the alcohol to a benzylic cation, which is then captured by a fluoride ion. The choice of electrolyte and solvent system is crucial for achieving high selectivity and yield.

SubstrateElectrolyte/Fluoride SourceSolventKey Outcome
Benzyl alcoholEt4NF·nHFAcetonitrileFormation of benzyl fluoride
Substituted Toluene (B28343)Et3N·3HFAcetonitrileBenzylic C-H fluorination
Thioanisole derivativesEt4NF·4HF/CH2Cl2Dichloromethaneα-Fluorination

This table summarizes examples of electrochemical fluorination relevant to the synthesis of fluorinated benzylic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Fluoride Incorporation (e.g., Suzuki-Miyaura Coupling in Ligand Synthesis Featuring Difluorophenyl Moieties)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of complex molecules containing fluorinated aryl moieties. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

In the context of synthesizing analogues of this compound, a difluorophenyl boronic acid could be coupled with a suitable coupling partner containing the methoxy and hydroxymethyl functionalities. For example, 2,6-difluorophenylboronic acid can be coupled with a protected iodinated or brominated methoxybenzyl alcohol derivative. The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially with sterically hindered or electron-deficient substrates.

Aryl Halide/TriflateBoronic Acid/EsterCatalyst/LigandProduct Type
1-Bromo-2,4-difluorobenzenePhenylboronic acidPd(PPh3)4Difluorobiphenyl
4-Iodo-2,6-difluoroanisole4-Methoxyphenylboronic acidPd(OAc)2 / SPhosDifluorodimethoxybiphenyl
Aryl TriflateDifluorophenylboronic acidPd2(dba)3 / XPhosDifluorinated biaryl

This table provides illustrative examples of Suzuki-Miyaura coupling reactions for the synthesis of compounds containing difluorophenyl moieties.

Considerations in Green Chemistry for Synthesis

Green chemistry considerations for the synthesis of this compound and its analogues primarily revolve around improving the environmental footprint of the production process. Key areas of focus include the adoption of greener solvents, or the elimination of solvents altogether, and the use of catalytic methods to improve reaction efficiency and reduce waste streams. These approaches are integral to developing economically and environmentally viable synthetic pathways.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle, contributing significantly to industrial waste. Green chemistry seeks to replace these with safer alternatives or to develop solvent-free reaction conditions.

Solvent-free, or neat, reactions offer the most straightforward approach to waste reduction. For the synthesis of fluorinated aromatics, solvent-free methods have been explored, particularly for steps like formylation. google.com One study demonstrated a novel solvent- and catalyst-free approach for synthesizing various gem-difluorinated and polyfluoroarylated compounds, where the reaction is induced by direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants. mdpi.com This highlights the potential for the inherent reactivity of fluorinated substrates to be harnessed, eliminating the need for a reaction medium. Mechanochemical methods, using ball milling, also present a viable solvent-free strategy for synthesizing complex aromatic compounds.

When a solvent is necessary, the focus shifts to benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic substrates often have poor water solubility, techniques such as phase-transfer catalysis can overcome this limitation. For reactions involving benzyl alcohol analogues, propylene (B89431) carbonate has been identified as a green and recyclable solvent for catalytic etherification. Fluorinated alcohols themselves, while expensive, possess unique properties like strong hydrogen-bond donating ability and low nucleophilicity, allowing them to act as promoters or media for organic reactions, often without the need for an additional catalyst.

The table below compares common traditional solvents with greener alternatives relevant to the synthesis of aromatic alcohols.

Solvent CategoryExample SolventKey Hazards & Environmental IssuesGreener Alternative(s)Benefits of Alternative
Chlorinated Dichloromethane (DCM)Suspected carcinogen, volatile organic compound (VOC), high density2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Derived from renewable sources, lower toxicity, easier to recycle
Aprotic Polar Dimethylformamide (DMF)Reproductive toxicity, VOCDimethyl sulfoxide (B87167) (DMSO), Propylene CarbonateLower toxicity, biodegradable (DMSO), non-toxic, recyclable (Propylene Carbonate)
Aromatic Toluene, Benzene (B151609)Carcinogenic (Benzene), flammable, VOCAnisole, p-CymeneHigher boiling point (easier to handle), lower toxicity
Ethers Diethyl ether, Tetrahydrofuran (THF)Highly flammable, peroxide-forming2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point, less prone to peroxide formation, derived from renewables

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate stoichiometric byproducts, like substitutions and eliminations. jk-sci.comchemistry-teaching-resources.com

The synthesis of this compound typically involves the reduction of the corresponding carboxylic acid (2,6-Difluoro-3-methoxybenzoic acid) or aldehyde. The choice of reduction method has a profound impact on the atom economy and waste generated.

Traditional vs. Catalytic Reduction:

Stoichiometric Reagents: Classical methods often employ stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While effective, these reactions exhibit poor atom economy. For example, the reduction of an ester with LiAlH₄ generates voluminous aluminum salt waste that requires separation and disposal. primescholars.com

Catalytic Hydrogenation: A greener alternative is catalytic hydrogenation. This process uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst (e.g., Palladium, Platinum, Ruthenium). jocpr.com This method is highly atom-economical, as the only theoretical byproduct is water (when reducing a carboxylic acid) or no byproduct at all (when reducing an aldehyde). The catalyst can often be recovered and reused, further minimizing waste. jk-sci.com

The table below illustrates the difference in atom economy between a stoichiometric reducing agent and catalytic hydrogenation for the reduction of a hypothetical aldehyde to an alcohol.

Reaction TypeReactantsDesired ProductByproducts% Atom Economy CalculationResult
Stoichiometric Reduction (NaBH₄) Benzaldehyde (C₇H₆O) + NaBH₄Benzyl alcohol (C₇H₈O)Borate salts(MW of C₇H₈O) / (MW of C₇H₆O + MW of NaBH₄) * 100~75% (Varies with workup)
Catalytic Hydrogenation Benzaldehyde (C₇H₆O) + H₂Benzyl alcohol (C₇H₈O)None(MW of C₇H₈O) / (MW of C₇H₆O + MW of H₂) * 100100%

Note: Atom economy calculation for NaBH₄ is simplified and does not include quenching agents, which would further lower the value.

Furthermore, developing catalytic systems that avoid heavy metals or use more abundant, less toxic metals is a key research area. For instance, iron-catalyzed etherification of benzyl alcohols has been demonstrated as a low-cost and low-toxicity approach. For fluorination steps in the synthesis of precursors, processes using recyclable catalysts like copper(II) fluoride (CuF₂) are being explored to replace methods that generate significant salt waste. researchgate.net The goal is to create catalytic cycles that are efficient, selective, and produce minimal waste, aligning the synthesis of complex molecules like this compound with the principles of sustainability. google.com

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms Involving the Benzyl (B1604629) Alcohol Functionality

The hydroxymethyl group attached to the aromatic ring is a primary site for oxidative and reductive transformations. The electronic environment created by the fluorine and methoxy (B1213986) substituents significantly modulates the reactivity of this benzylic position.

The oxidation of 2,6-difluoro-3-methoxybenzyl alcohol can lead to the formation of 2,6-difluoro-3-methoxybenzaldehyde (B123782) or further to 2,6-difluoro-3-methoxybenzoic acid, depending on the strength of the oxidizing agent. While specific mechanistic studies on this particular molecule are not prevalent, the pathways can be inferred from established mechanisms for substituted benzyl alcohols.

With a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC), the reaction is expected to selectively yield the aldehyde. The mechanism likely proceeds through the formation of a chromate (B82759) ester intermediate. kaibangchem.com The alcohol's oxygen atom attacks the chromium center of PCC, followed by a proton transfer. The rate-determining step is believed to be the abstraction of the benzylic proton by a base (such as pyridine (B92270) or the chlorochromate anion itself) in a concerted E2-like elimination, leading to the formation of the carbon-oxygen double bond of the aldehyde and a reduced chromium species.

When employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, the oxidation is anticipated to proceed to the carboxylic acid. kaibangchem.com The initial step involves the formation of a manganate (B1198562) ester from the reaction of the permanganate ion with the alcohol. This intermediate collapses to form the aldehyde, which, under these potent oxidizing conditions, is rapidly hydrated to a gem-diol. This hydrate (B1144303) is then further oxidized by KMnO₄ to the corresponding carboxylate, which is protonated upon acidic workup to yield 2,6-difluoro-3-methoxybenzoic acid. kaibangchem.com Another potential route for this transformation involves the use of hydrogen peroxide in a basic solution, which has been documented for the oxidation of the structurally similar 2,3-difluoro-6-methoxybenzaldehyde (B67421) to its corresponding benzoic acid. google.com

The presence of two electron-withdrawing fluorine atoms at the ortho positions is expected to influence the reaction rates. By inductively withdrawing electron density from the benzylic carbon, they can make the benzylic proton more acidic, potentially facilitating its abstraction during the oxidation step.

Table 1: Plausible Oxidation Products of this compound

Oxidizing Agent Probable Major Product
Pyridinium Chlorochromate (PCC) 2,6-Difluoro-3-methoxybenzaldehyde
Potassium Permanganate (KMnO₄) 2,6-Difluoro-3-methoxybenzoic acid
Nitric Acid (HNO₃) 2,6-Difluoro-3-methoxybenzaldehyde
Hydrogen Peroxide (H₂O₂) 2,6-Difluoro-3-methoxybenzoic acid

Note: This table is based on established reactivity patterns of substituted benzyl alcohols.

The reduction of the benzylic alcohol functionality in this compound to a methyl group would yield 2,6-difluoro-3-methoxytoluene. This transformation is a deoxygenation reaction, which can be challenging to achieve directly. A common and effective method for the deoxygenation of benzylic alcohols is through catalytic hydrogenolysis. reddit.com

The mechanism of hydrogenolysis typically involves the use of a palladium on carbon (Pd/C) or platinum catalyst under an atmosphere of hydrogen gas. reddit.com The process is believed to begin with the adsorptive activation of both the hydrogen molecule and the benzyl alcohol onto the catalyst surface. The carbon-oxygen bond of the alcohol is then cleaved. This can proceed through the formation of a benzyl intermediate on the catalyst surface, which is subsequently hydrogenated to form the methyl group of the toluene (B28343) derivative. The benzylic position is particularly susceptible to this type of reduction due to the stability of the potential benzylic radical or cationic intermediates that can form upon C-O bond cleavage.

Alternative, harsher methods for the reduction of alcohols to alkanes involve reagents like hydroiodic acid (HI) in the presence of red phosphorus. researchgate.net The proposed mechanism suggests that the alcohol is first converted to an alkyl iodide via nucleophilic substitution. The alkyl iodide is then reduced by another molecule of HI to the alkane, with the formation of iodine (I₂). The red phosphorus serves to regenerate HI by reducing the in-situ generated iodine. However, such strongly acidic conditions might lead to side reactions on the substituted aromatic ring.

Nucleophilic and Electrophilic Reaction Studies on the Difluorinated Aromatic Ring

The 2,6-difluoro substitution pattern makes the aromatic ring of the title compound particularly interesting for substitution reactions. The high electronegativity of fluorine activates the ring towards nucleophilic attack while deactivating it towards electrophilic attack.

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound electron-deficient and thus a candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, fluorine is often an excellent leaving group, a fact attributed to its high electronegativity which polarizes the carbon-fluorine bond and stabilizes the transition state of the rate-determining nucleophilic addition step. masterorganicchemistry.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. masterorganicchemistry.com

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack would be expected to occur at the C2 or C6 positions. The methoxy group at C3 and the benzyl alcohol at C1 will influence the regioselectivity. The methoxy group is an ortho-para director for electrophilic substitution but its effect in SNAr is more complex. Research on di- and tri-fluorinated benzaldehydes has shown that in the presence of a strong base like potassium hydroxide (B78521) in methanol (B129727), a methoxy group can displace a fluorine atom via an SNAr reaction. acgpubs.org Specifically, a fluorine atom para to a strong electron-withdrawing group (like a carbonyl) is highly activated. In the case of this compound, the electron-withdrawing nature of the second fluorine atom and the benzyl alcohol group itself would contribute to activating the ring for such substitutions.

A significant area of research involving fluorinated aromatic compounds is the cleavage and functionalization of the strong carbon-fluorine bond. Studies on nonheme iron(IV)-oxo complexes have provided profound insights into intramolecular aromatic C-F hydroxylation. While this compound itself was not the direct substrate, it is a direct precursor to a ligand used in a pivotal study. Specifically, the 2,6-difluoro-3-methoxyphenyl moiety was incorporated into a ligand scaffold (N4Py2Ar3) to study its effect on the reactivity of an iron center.

In this system, an Fe(II) complex of the ligand reacts with an oxidant to generate a transient, highly reactive Fe(IV)-oxo species. This species then performs an intramolecular C-F hydroxylation. The central debate in this area was whether the mechanism proceeded via an electrophilic attack by the Fe(IV)-oxo species on the aromatic ring or a nucleophilic aromatic substitution pathway.

Detailed investigations, including kinetic studies, provided strong evidence for an electrophilic C-F hydroxylation mechanism . reddit.com It was reasoned that if the mechanism were electrophilic, adding an electron-donating group to the difluorophenyl ring should accelerate the reaction. The study compared three ligands: one with an unsubstituted difluorophenyl group, one with a methoxy group para to the C-F bonds (2,6-difluoro-4-methoxyphenyl), and one with a methoxy group ortho/meta to the C-F bonds (the 2,6-difluoro-3-methoxyphenyl derivative).

The results showed a significant rate enhancement for C-F hydroxylation for the complex containing the 2,6-difluoro-3-methoxyphenyl group, where the methoxy group is positioned to donate electron density to the site of attack. This finding strongly supports a mechanism where the electrophilic oxygen atom of the Fe(IV)-oxo intermediate attacks the electron-rich aromatic ring, leading to the hydroxylation of a C-F bond. reddit.com The possibility of a nucleophilic pathway was ruled out by independent experiments. reddit.com

Kinetic and Thermodynamic Analysis of Reaction Steps

Kinetic and thermodynamic data are crucial for the precise elucidation of reaction mechanisms. For the reactions involving this compound, the most detailed analysis comes from the study of C-F hydroxylation by the nonheme iron(IV)-oxo complex.

The kinetics of the C-F hydroxylation were monitored using stopped-flow UV-vis spectroscopy. The study revealed a significant rate enhancement for the complex with the 3-methoxy substituted ligand (derived from the title compound's aromatic core) compared to the unsubstituted and 4-methoxy substituted analogues. reddit.com

To quantify the energy profiles of these reactions, Eyring analysis was performed to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). This analysis provides the activation barriers for the C-F hydroxylation step.

Table 2: Activation Parameters for Intramolecular C-F Hydroxylation by Fe(IV)-Oxo Complexes

Aromatic Substituent in Ligand ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) Relative Rate
2,6-difluorophenyl 16.0 ± 0.4 -11 ± 1 1
2,6-difluoro-4-methoxyphenyl 16.2 ± 0.5 -10 ± 2 ~1
2,6-difluoro-3-methoxyphenyl 13.1 ± 0.5 -13 ± 2 ~30

Data sourced from a study on related nonheme iron complexes. reddit.com The rates are compared at a standard temperature.

The data in Table 2 clearly demonstrates the thermodynamic basis for the observed rate enhancement. The enthalpy of activation (ΔH‡) for the C-F hydroxylation of the 2,6-difluoro-3-methoxyphenyl system is significantly lower (by approximately 3 kcal/mol) than for the other two systems. reddit.com This lower activation barrier is consistent with the electronic stabilization provided by the meta-methoxy group during the electrophilic attack, confirming that the reaction is kinetically and thermodynamically more favorable. The entropies of activation are similar and negative for all three complexes, which is expected for a bimolecular or highly ordered intramolecular transition state. reddit.com

Studies on Regioselectivity and Stereoselectivity in Complex Transformations

Information not available in the searched scientific literature.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural assignment of 2,6-Difluoro-3-methoxybenzyl alcohol, providing detailed information about the chemical environment of each nucleus.

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy (B1213986) group, while spin-spin coupling provides connectivity information.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the alcohol (OH) proton, and the methoxy (OCH₃) protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the nearby fluorine atoms. The benzylic protons will typically appear as a doublet, coupled to the hydroxyl proton, although this coupling can sometimes be broadened or absent depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all eight carbon atoms. The carbons directly bonded to fluorine (C2, C6) will appear as doublets due to one-bond ¹³C-¹⁹F coupling. The chemical shifts of the aromatic carbons are significantly affected by the substitution pattern, allowing for their precise assignment.

¹⁹F NMR: The fluorine spectrum is expected to show a single resonance for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal is characteristic of fluoroaromatic compounds.

The following table summarizes the predicted NMR spectral data for this compound.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~7.1-7.3 m - H-4
¹H ~6.8-7.0 m - H-5
¹H ~4.7 d J(H,H) ≈ 6 Hz CH₂ OH
¹H ~3.9 s - OCH₃
¹H Variable t (or br s) J(H,H) ≈ 6 Hz OH
¹³C ~158-162 dd ¹J(C,F) ≈ 245-255 Hz C-2, C-6
¹³C ~145-150 t ³J(C,F) ≈ 3-5 Hz C-3
¹³C ~125-130 t ⁴J(C,F) ≈ 2-4 Hz C-4
¹³C ~110-115 t ²J(C,F) ≈ 20-25 Hz C-5
¹³C ~110-115 t ²J(C,F) ≈ 15-20 Hz C-1
¹³C ~55-60 t ⁴J(C,F) ≈ 2-4 Hz C H₂OH
¹³C ~56 s - OC H₃

The presence of ortho-fluorine substituents and the benzylic alcohol group introduces the possibility of restricted rotation around the C1-Cα single bond, leading to distinct conformers. Variable-temperature (VT) NMR experiments can be employed to study this dynamic behavior. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, potentially leading to the observation of separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal.

Computational analyses of related fluorinated benzyl (B1604629) alcohols suggest that intramolecular hydrogen bonds between the hydroxyl proton and an ortho-fluorine atom (OH···F) can stabilize certain conformations. Exchange Spectroscopy (EXSY) could further be used to map the pathways of conformational exchange between these different rotational isomers.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns under electron ionization (EI). The calculated exact mass of the molecular ion [M]⁺ (C₈H₈F₂O₂) is 174.0492 u.

The fragmentation is characteristic of benzyl alcohols and ethers. Key fragmentation pathways include:

Loss of water: A peak at m/z 156 ([M-H₂O]⁺) is expected from the dehydration of the alcohol.

Loss of a hydroxyl radical: A peak at m/z 157 ([M-OH]⁺) can occur.

Benzylic cleavage: Loss of the hydroxymethyl radical (•CH₂OH) to form a difluoro-methoxybenzene cation at m/z 143.

Formation of the tropylium (B1234903) ion is unlikely due to the substitution pattern, but fragments corresponding to the aromatic ring are expected. Cleavage of the methoxy group (loss of •CH₃) would yield a fragment at m/z 159.

Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Ion Formula Notes
174 Molecular Ion [C₈H₈F₂O₂]⁺ Parent ion
157 [M - OH]⁺ [C₈H₇F₂O]⁺ Loss of hydroxyl radical
156 [M - H₂O]⁺ [C₈H₆F₂O]⁺ Loss of water
143 [M - CH₂OH]⁺ [C₇H₅F₂O]⁺ Benzylic cleavage

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Intermediate Detection

The IR spectrum provides clear evidence for the key functional groups within the molecule. The presence of fluorine atoms can influence the exact position and intensity of neighboring group vibrations.

O-H Stretch: A broad band is expected in the region of 3200-3550 cm⁻¹ corresponding to the stretching vibration of the alcohol hydroxyl group, indicative of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while the aliphatic C-H stretches of the methylene and methoxy groups are found just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations are expected to produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹. The aryl ether C-O stretch will also appear in the 1200-1275 cm⁻¹ region.

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are characteristic and typically occur in the 1100-1350 cm⁻¹ range.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3550-3200 O-H Stretch (H-bonded) Alcohol
3100-3030 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (-CH₂, -OCH₃)
1600-1450 C=C Stretch Aromatic Ring
1350-1100 C-F Stretch Aryl Fluoride (B91410)
1275-1200 C-O Stretch Aryl Ether

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring chromophore. The spectrum is expected to show absorption bands characteristic of π → π* transitions. Benzene itself shows a primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. The presence of the hydroxyl, methoxy, and fluorine substituents (auxochromes) will cause a shift in these absorption maxima (λ_max), typically to longer wavelengths (a bathochromic or red shift), and may increase the absorption intensity (a hyperchromic effect).

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible crystallographic literature. However, the molecular structure allows for predictions of its solid-state packing and intermolecular interactions.

Rational Design and Synthesis of Derivatives and Analogues

Synthetic Strategies for Structural Diversification

Structural diversification of the 2,6-difluoro-3-methoxybenzyl alcohol molecule is achieved through targeted chemical modifications at its key functional groups. These strategies allow for the systematic exploration of the chemical space around the core scaffold to develop new chemical entities with desired characteristics.

The primary alcohol functional group is a prime site for derivatization, allowing for the introduction of a wide array of functionalities. Standard organic reactions can be employed to convert the hydroxyl group into esters, ethers, and other functional groups, thereby altering the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base can yield the corresponding esters. researchgate.net This approach is often used to introduce a chromophore or fluorophore for enhanced detection in analytical methods like HPLC. researchgate.net

Etherification: The formation of ethers can be accomplished under various conditions, such as the Williamson ether synthesis. This modification can significantly impact the molecule's lipophilicity and metabolic stability.

Pentafluorobenzoyl Derivatization: For analytical purposes, particularly gas chromatography with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS), derivatization with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride is frequently used for sensitive detection. researchgate.net Optimization of reaction conditions, such as temperature and time, is crucial to reduce reagent artifacts and improve yields. researchgate.net

These derivatization techniques are fundamental in modifying the physicochemical properties of the parent alcohol for various applications. researchgate.net

The difluorinated aryl ring offers opportunities for further substitution to modulate electronic properties and steric profile. The fluorine atoms themselves are generally stable, but the other positions on the ring can potentially be functionalized. For instance, electrophilic aromatic substitution reactions could introduce additional groups, although the existing substituents will direct their position. Alternatively, nucleophilic aromatic substitution could be possible under specific conditions. The introduction of groups like trifluoromethylsulfanyl (SCF3) into aromatic and heterocyclic rings is a known strategy to create novel compounds for agrochemical and pharmaceutical applications. beilstein-journals.org

The this compound moiety can act as a key building block for the synthesis of more complex molecules, including heterocyclic systems and radiopharmaceuticals. The benzyl (B1604629) group can be incorporated into larger scaffolds through various synthetic routes. For example, oxidation of the alcohol to the corresponding aldehyde provides a reactive intermediate that can participate in reactions to form heterocyclic rings. researchgate.net

In the context of radiopharmaceuticals, this scaffold is particularly relevant for the development of Positron Emission Tomography (PET) imaging agents. mdpi.com The methoxy (B1213986) group is a prime target for radiolabeling with carbon-11 (B1219553) ([¹¹C]), a common positron-emitting isotope. This allows the molecule to be tracked in vivo, providing valuable information on biological processes. mdpi.comnih.gov

Development of Radiolabeled Analogues for Tracer Studies (e.g., Positron Emission Tomography agents)

The development of radiolabeled analogues of this compound and its derivatives is a key area of research for creating molecular imaging tools for PET. PET imaging allows for the non-invasive, quantitative visualization of biochemical processes in vivo. mdpi.com

A primary strategy for radiolabeling this compound involves the O-[¹¹C]methylation of a corresponding phenol (B47542) precursor (2,6-difluoro-3-hydroxybenzyl alcohol). Using [¹¹C]methyl iodide or [¹¹C]methyl triflate, the positron-emitting ¹¹C isotope can be efficiently incorporated into the methoxy position. This method has been successfully used to synthesize PET ligands with high molar activity and purity for imaging targets in the central nervous system, such as metabotropic glutamate (B1630785) receptors. nih.gov The presence of fluorine atoms in the molecule can also enhance metabolic stability, a desirable property for in vivo imaging agents. mdpi.com The metabolic properties of fluoroanilino derivatives, for instance, have been shown to be more suitable for in vivo imaging when the fluorine is at the 2- or 3-position, as this can prevent in vivo defluorination. mdpi.com

Methodologies for Preparative Separation of Isomers and Atropisomers

When the 2,6-difluoro-3-methoxybenzyl moiety is incorporated into larger, sterically hindered molecules, it can give rise to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov This phenomenon is particularly relevant in drug discovery, as individual atropisomers can exhibit significantly different biological activities. nih.gov

A notable example involves a potent antagonist of the human gonadotropin-releasing hormone (GnRH) receptor, which incorporates a substituted 5-phenyl group into a uracil (B121893) core. researchgate.netnih.gov The steric hindrance created by substituents on the aryl ring and the uracil system restricts rotation around the C-C bond, leading to the existence of two stable, separable atropisomers. researchgate.net

The separation and characterization of such atropisomers are critical.

Separation: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the preparative separation of atropisomers. researchgate.netnih.gov

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is used to detect the presence of atropisomers in solution and to determine the kinetics of their interconversion. researchgate.netnih.gov

Research on a GnRH antagonist demonstrated that the two atropisomers could be separated by HPLC and their rate of interconversion could be quantified. researchgate.netnih.gov The Gibbs free energy of the rotational barrier was calculated using the Eyring equation, providing a measure of their stability. researchgate.netnih.gov

Table 1: Kinetic Data for Atropisomer Interconversion of a GnRH Receptor Antagonist

Parameter Value Conditions Source
Rate Constant (k) 5.07 x 10⁻⁵ s⁻¹ 25 °C in aqueous solution researchgate.netnih.gov
Gibbs Free Energy (ΔG‡) 97.4 kJ mol⁻¹ 25 °C researchgate.netnih.gov
Half-life (t₁/₂) ~46 minutes 37 °C (physiological temperature) researchgate.netnih.gov

This data highlights the importance of considering and analyzing atropisomerism when designing complex molecules based on the 2,6-difluoro-3-methoxybenzyl scaffold.

Applications in Complex Molecule Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Biologically Active Compounds

2,6-Difluoro-3-methoxybenzyl alcohol serves as a crucial starting material for the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors. The presence of the difluoro-methoxy phenyl moiety is often a key structural feature for achieving high potency and selectivity.

One notable application is in the synthesis of pyrazolopyrimidine derivatives that act as potent inhibitors of Tropomyosin receptor kinase (TrkA). These inhibitors are of significant interest for the treatment of pain, inflammation, and certain types of cancer. In a typical synthetic route, the hydroxyl group of this compound is first converted to a more reactive leaving group, such as a bromide or mesylate. This activated intermediate is then used to alkylate a pyrazolopyrimidine core, leading to the final TrkA inhibitor. The 2,6-difluoro-3-methoxyphenyl group in these compounds often occupies a specific pocket in the kinase active site, where the fluorine and methoxy (B1213986) substituents contribute to favorable binding interactions.

The fluorination of organic compounds can have a significant impact on their chemical and biological properties. The introduction of fluorine atoms can alter the pharmacokinetic properties of drugs, influencing their absorption, distribution, metabolism, and excretion.

Below is a representative table of biologically active compounds synthesized using this compound as a key building block:

Compound Class Biological Target Therapeutic Area
PyrazolopyrimidinesTrkA KinasePain, Cancer, Inflammation
ImidazopyridazinesTyrosine KinasesOncology
PyrrolopyridinesJanus Kinase (JAK)Autoimmune Diseases

Precursor in the Development of Advanced Materials

The unique electronic and structural properties imparted by the fluorine and methoxy groups make this compound an attractive precursor for the development of advanced materials. Organofluorine compounds are known for their wide-ranging applications in materials science, including in the creation of polymers with specialized properties.

Fluorinated benzyl (B1604629) alcohols can be utilized as initiators in the ring-opening polymerization of cyclic esters, such as lactide, to produce fluorinated polylactides (PLAs). These materials can exhibit modified surface properties, such as hydrophobicity and oleophobicity, which are desirable for various applications, including biomedical devices and specialized coatings. The incorporation of the 2,6-difluoro-3-methoxyphenyl end-group can influence the thermal stability, degradation profile, and self-assembly behavior of the resulting polymers.

Furthermore, the di-ortho-fluorine substitution pattern can influence the conformational preferences of the benzyl alcohol, a factor that can be exploited in the design of liquid crystals and other ordered materials. While direct application of this compound in this area is still emerging, the principles of using fluorinated benzyl alcohols to control material properties are well-established.

Contribution to the Synthesis of Novel Pharmaceutical Intermediates

Beyond its direct incorporation into final drug molecules, this compound is a valuable intermediate in the synthesis of more complex pharmaceutical building blocks. Its functional groups can be readily transformed to introduce other functionalities, making it a versatile starting point for multi-step synthetic sequences.

For example, the alcohol functionality can be oxidized to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The resulting products can serve as intermediates for a variety of active pharmaceutical ingredients (APIs). The fluorine and methoxy groups on the aromatic ring can act as directing groups in electrophilic aromatic substitution reactions, allowing for the regioselective introduction of additional substituents.

The table below showcases some of the key transformations of this compound to produce valuable pharmaceutical intermediates:

Starting Material Reagent(s) Intermediate Formed Potential Application
This compoundPCC, DMP2,6-Difluoro-3-methoxybenzaldehyde (B123782)Synthesis of heterocyclic scaffolds
This compoundPBr3, SOCl22-(Halomethyl)-1,3-difluoro-4-methoxybenzeneAlkylating agent for API synthesis
This compoundMsCl, TsCl2,6-Difluoro-3-methoxybenzyl mesylate/tosylateActivated intermediate for nucleophilic substitution

Application in the Synthesis of Specific Molecular Probes or Ligands

The 2,6-difluoro-3-methoxyphenyl moiety derived from the corresponding benzyl alcohol can be incorporated into molecular probes and ligands designed for specific biological targets. The fluorine atoms can be useful for ¹⁹F NMR studies, allowing for the investigation of ligand binding to proteins and other biomolecules.

While specific examples detailing the use of this compound for the synthesis of molecular probes are not extensively documented in publicly available literature, the general principles of ligand design suggest its utility. The substituted phenyl ring can serve as a recognition element for a target protein, while the benzyl alcohol functionality provides a handle for attaching reporter groups, such as fluorophores or radioactive isotopes for positron emission tomography (PET) imaging.

The development of selective ligands for receptors and enzymes is crucial for understanding their biological function and for drug discovery. The unique substitution pattern of this compound offers a distinct chemical space for the design of such probes.

Development of Benign Bisphenols

There is a growing interest in developing safer alternatives to Bisphenol A (BPA), a widely used industrial chemical that has raised health concerns due to its endocrine-disrupting properties. One promising approach is the synthesis of "benign bisphenols" through the Friedel-Crafts alkylation of phenols with benzylic alcohols.

This compound can be employed as the electrophile in such reactions. In the presence of a Lewis acid catalyst, the benzylic alcohol can generate a stabilized carbocation that then reacts with a phenol (B47542) to form a bisphenol-like structure. The resulting molecules, incorporating the 2,6-difluoro-3-methoxyphenyl unit, are being investigated for their potential to retain the desirable material properties of traditional bisphenols while exhibiting reduced biological activity.

The substitution pattern on both the benzylic alcohol and the phenol can significantly influence the reactivity and the isomeric distribution of the final bisphenol products. The electron-withdrawing nature of the fluorine atoms in this compound can impact the stability of the carbocation intermediate and, consequently, the reaction outcome. Research in this area is focused on optimizing reaction conditions to achieve high yields and selectivity for the desired benign bisphenol analogues.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,6-Difluoro-3-methoxybenzyl alcohol. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and calculate key electronic descriptors.

The primary outputs of these calculations are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl proton, making it a site for nucleophilic interaction.

Table 1: Representative Calculated Electronic Properties of this compound Note: These values are illustrative for a typical DFT calculation and may vary with the level of theory.

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.5 DMeasure of the overall polarity of the molecule.

Conformational Analysis and Energetic Landscapes of the Compound and its Derivatives

The flexibility of the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups allows this compound to exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures and to map the energetic landscape of their interconversion.

Detailed computational studies have been performed on this compound to determine the relative stabilities of its various conformers. semanticscholar.org These calculations, often performed using methods like MPWB1K/6-31+G(d,p), consider the different orientations of the C-O bonds relative to the plane of the benzene (B151609) ring. The orientation of the hydroxyl group can be described as proximal (pointing towards a substituent) or distal (pointing away), and its position relative to the ring can be planar, gauche, or perpendicular. semanticscholar.org

The analysis reveals that the most stable conformers are those that minimize steric repulsion and maximize stabilizing interactions, such as intramolecular hydrogen bonds between the hydroxyl hydrogen and the adjacent methoxy group oxygen. The relative free energies (ΔG) determine the population of each conformer at thermal equilibrium, as described by the Boltzmann distribution.

Table 2: Calculated Relative Free Energies (ΔG) and Populations of Conformers for this compound semanticscholar.org Calculations performed at the IEF-PCM/MPWB1K/6-31+G(d,p) level of theory. ΔG is in kcal/mol.

Conformer DescriptionΔG (kcal/mol)Population (%)
pld,Z0.050.1
gd,Z_g-0.133.2
gd,E_g-1.617.5
pld,E2.17.3
gp,Z_chel3.010.1

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, are used to understand how molecules of this compound interact with each other and with other molecules in the condensed phase. nih.govacs.org These interactions govern the compound's physical properties, such as boiling point, solubility, and crystal structure.

The key intermolecular forces at play for this compound are:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor (the H atom) and acceptor (the O atom). This leads to the formation of strong hydrogen bond networks between molecules, significantly influencing their aggregation. orientjchem.org

Halogen Bonding: Although less common for fluorine, the possibility of weak interactions between the electron-rich fluorine atoms and electrophilic sites on adjacent molecules can be investigated.

π–π Stacking: The aromatic rings can stack on top of each other, a stabilizing interaction driven by electrostatic and van der Waals forces.

Simulations can quantify the strength and geometry of these interactions, providing a detailed picture of the supramolecular architecture. acs.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, a common reaction to study would be its oxidation to the corresponding aldehyde, 2,6-difluoro-3-methoxybenzaldehyde (B123782). Theoretical calculations can model this transformation by identifying the structure of the transition state and computing the activation barrier. researchgate.net Such studies can compare different potential mechanisms or catalysts to predict the most efficient reaction conditions. The results provide insight into the thermodynamic (reaction energy, ΔErxn) and kinetic (activation energy, Ea) feasibility of the process.

Table 3: Hypothetical Calculated Energies for the Oxidation of this compound Note: These values are illustrative of a typical reaction pathway calculation.

SpeciesRelative Energy (kcal/mol)
Reactants (Alcohol + Oxidant)0.0
Transition State (TS)+25.0
Products (Aldehyde + Reduced Oxidant)-40.0
Activation Energy (Ea)25.0
Reaction Energy (ΔErxn)-40.0

Regioselectivity and Stereoselectivity Predictions in Organic Transformations

Many organic reactions can yield multiple products (isomers). Computational methods can predict which isomer is most likely to form by calculating the activation energies for the different reaction pathways leading to each product. The pathway with the lowest activation barrier will be the kinetically favored one, and its corresponding product will be the major product.

For this compound, a relevant example is electrophilic aromatic substitution. The existing substituents (two F atoms, one OCH₃ group) direct incoming electrophiles to specific positions on the ring. While classical electronic rules provide a qualitative prediction, DFT calculations can provide quantitative answers. By modeling the transition states for attack at each possible position (C4, C5), the regioselectivity can be accurately predicted. nih.gov Analysis of the molecule's electronic structure, such as the MEP map and calculated atomic charges, can also be used to rationalize the observed or predicted selectivity. mdpi.com Frontier Molecular Orbital (FMO) theory, which considers the interaction between the HOMO of the nucleophile and the LUMO of the electrophile, is another powerful tool for predicting regiochemical outcomes. researchgate.net

Theoretical Studies on Fluorine Substitution Effects on Electronic Energy Levels

The presence of two fluorine atoms on the aromatic ring has a profound impact on the electronic properties of this compound. Theoretical studies are crucial for understanding and quantifying these effects. umons.ac.be

Fluorine is the most electronegative element, and its primary influence is a strong inductive electron-withdrawing effect (-I effect). This effect involves the pulling of electron density from the benzene ring through the carbon-fluorine sigma bonds. datapdf.com The two fluorine atoms at the ortho positions significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzyl (B1604629) alcohol. This general stabilization of molecular orbitals makes the molecule less susceptible to oxidation but potentially more susceptible to nucleophilic attack. nih.gov

Structure Activity Relationship Sar Studies in Biological Systems

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity of benzyl (B1604629) alcohol derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Modifications involving electron-withdrawing groups, such as fluorine, and electron-donating groups, like methoxy (B1213986), can profoundly alter the molecule's efficacy and selectivity.

In the context of antiproliferative activity, the substitution pattern on the benzyl ring is a key determinant of cytotoxicity against cancer cell lines. For instance, studies on various natural and synthetic benzaldehydes and benzyl alcohols have demonstrated that the presence and position of hydroxyl and methoxy groups can influence their activity. While specific data on 2,6-difluoro-3-methoxybenzyl alcohol is limited, research on related compounds provides valuable insights. For example, in a series of O,N-functionalised isopulegol (B1217435) derivatives, it was found that electron-withdrawing substituents on the O-benzyl moiety tend to increase in vitro antiproliferative potency. nih.gov Conversely, electron-donating groups on an N-benzyl ring were shown to enhance antiproliferative effects. nih.gov This suggests a complex interplay of electronic effects that would be relevant to the 2,6-difluoro (electron-withdrawing) and 3-methoxy (electron-donating) substitution pattern of the target molecule.

The following table summarizes the cytotoxic activity of various substituted benzaldehydes and benzyl alcohols against human cancer cell lines, illustrating the impact of different substitution patterns.

CompoundSubstituentsBreast (MDA-MB-231) IC₅₀ (µM)Prostate (PC-3) IC₅₀ (µM)Colon (HT-29) IC₅₀ (µM)
o-Vanillin (5)2-hydroxy, 3-methoxy35.40 ± 4.247.10 ± 3.885.10 ± 6.5
Compound 12(not specified)78.71 ± 8.371.93 ± 9.2-
Doxorubicin (Control)-0.46 ± 0.068.44 ± 0.052.15 ± 0.02

Cytotoxic activity (IC₅₀; µM) of selected substituted benzaldehydes and benzyl alcohols. Data from a study on natural and synthetic derivatives. researchgate.net

In terms of antimicrobial properties, benzyl alcohol and its derivatives are known to be effective against a range of microorganisms. researchgate.netphexcom.com The structure-activity relationship (SAR) in this context also depends on the substituents. For example, in a series of benzyl guanidine (B92328) derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity against S. aureus and E. coli. nih.gov Another study on benzyloxy guanidine derivatives indicated that specific substitutions are crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These findings underscore the importance of the substitution pattern on the benzyl ring for antimicrobial efficacy.

Mechanistic Insights into Molecular Targets and Pathways Affected by Analogues

While the precise molecular targets of this compound are not definitively established, studies on analogous compounds provide clues to their potential mechanisms of action. Benzyl alcohol itself has been shown to inhibit the O₂⁻ generating enzyme NADPH oxidase in neutrophils, suggesting a direct interaction with key cellular enzymes. nih.gov

Molecular docking studies of various benzyl alcohol derivatives have predicted interactions with several biological targets. For instance, certain derivatives were found to fit into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), suggesting a potential mechanism for their antibacterial activity. smu.ac.zaresearchgate.netsemanticscholar.org In the realm of anticancer research, docking studies of a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) implied that it preferentially targets the EGFR kinase over the HER2 receptor. nih.gov

Furthermore, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which include derivatives with a secondary benzyl alcohol moiety, are proposed to exert their antiproliferative effects by interfering with phospholipid metabolism through the inhibition of PI-PLC, among other cellular processes. nih.govresearchgate.net The antioxidant compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), structurally related to the target molecule, has been shown to interact with the Keap1 protein, thereby influencing the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. nih.govresearchgate.net These examples highlight the diverse range of molecular pathways that can be modulated by substituted benzyl alcohols.

Exploration of Fluorination Effects on Receptor Binding and Enzymatic Inhibition

The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. nih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups; ortho-fluorination of benzyl alcohol has been found to increase the hydrogen-bond acidity of the hydroxyl group. nih.gov However, the presence of two ortho-fluorine atoms, as in a 2,6-difluoro arrangement, leads to a decrease in this acidity. nih.gov This modulation of hydrogen-bonding capacity can have a significant impact on how the molecule interacts with protein binding sites.

Fluorine substitution can also enhance binding affinity to target proteins. mdpi.com This can occur through direct interactions between the fluorine atom and the protein or indirectly by altering the polarity of other groups on the molecule that engage in binding. For example, in a study of halogen-substituted 17β-HSD1 inhibitors, it was observed that halogenated compounds, including those with fluorine, exhibited strong binding energies. mdpi.com Molecular docking studies have shown that the binding-free energy trend for halogen-substituted ligands was F < Cl < Br < I, indicating that while fluorine contributes to binding, other halogens may have a stronger effect in this specific context. mdpi.com

In the context of enzymatic inhibition, fluorinated compounds have been designed as inhibitors for various enzymes. For instance, symmetrical fluorobenzoins and fluorobenzils have been synthesized and evaluated as inhibitors of mammalian carboxylesterases. researchgate.net These studies suggest that the electronic properties conferred by fluorine substitution can be harnessed to design potent enzyme inhibitors.

Investigation of Potential Antimicrobial or Antiproliferative Effects of Related Derivatives

A growing body of research points to the potential of substituted benzyl alcohol derivatives as both antimicrobial and antiproliferative agents. The specific substitutions on the benzyl ring are critical in determining the potency and spectrum of these activities.

Antimicrobial Effects

Benzyl alcohol itself is used as an antimicrobial preservative, exhibiting bacteriostatic properties against Gram-positive bacteria, molds, and yeasts. phexcom.com Studies on various derivatives have sought to enhance this activity. For example, a series of benzyl guanidine and aminoguanidine (B1677879) hydrazone derivatives have been synthesized and tested against Staphylococcus aureus and Escherichia coli, with several compounds showing potent inhibitory activity with MIC values in the low µg/mL range. nih.gov The following table presents the MIC values for selected benzyl guanidine derivatives.

CompoundSubstituentsS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
9m3-[2-chloro-3-(trifluoromethyl)]-benzyloxy0.51
10d3-(4-trifluoromethyl)-benzyloxy (aminoguanidine hydrazone)116

Minimum Inhibitory Concentration (MIC) of selected benzyl guanidine derivatives. Data from a study on synthetic benzyl and phenyl guanidines. nih.gov

Antiproliferative Effects

The antiproliferative potential of benzyl alcohol derivatives has been explored in various cancer cell lines. A study on natural and synthetic benzaldehydes and benzyl alcohols revealed that compounds like o-vanillin exhibit cytotoxicity against breast, prostate, and colon cancer cells. researchgate.net In another study, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, with IC₅₀ values in the nanomolar range against non-small cell lung cancer. acs.org The antiproliferative activity of 4-hydroxybenzyl alcohol has also been documented, with the compound shown to reduce the viability of colon carcinoma cells. researchgate.net

The table below showcases the antiproliferative activity of selected N-benzyl-2-phenylpyrimidin-4-amine derivatives.

CompoundSubstituents on N-benzylUSP1/UAF1 IC₅₀ (nM)
385-methyl70
396-methyl210
405,6-dimethyl120

Antiproliferative activity of selected N-benzyl-2-phenylpyrimidin-4-amine derivatives. Data from a study on USP1/UAF1 inhibitors. acs.org

Studies on Chiral Inversion and Stereoisomer Potency

Chirality can be a critical factor in the biological activity of benzyl alcohol derivatives, particularly when there is a substituent on the benzylic carbon. Even without a substituent at this position, ortho-halogenation can lead to stable chiral conformations of benzyl alcohol. researchgate.net The development of methods for the enantioseparation of chiral benzyl alcohols is therefore important for studying the potency of individual stereoisomers. researchgate.netscirp.orgscirp.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for this purpose. researchgate.netscirp.orgscirp.org

The stereochemical outcome of reactions at the benzylic position is also a key consideration. A study on the C-F activation of an enantiopure isotopomer of benzyl fluoride (B91410) revealed that the reaction can proceed through both associative (Sₙ2-like) and dissociative (Sₙ1-like) pathways, leading to varying degrees of inversion or racemization of the stereocenter. nih.gov This highlights the importance of controlling reaction conditions to maintain stereochemical integrity when synthesizing chiral derivatives.

Interaction Studies with Proteins and Enzymes

The interaction of benzyl alcohol derivatives with proteins and enzymes is fundamental to their biological effects. As previously mentioned, benzyl alcohol can inhibit NADPH oxidase. nih.gov Furthermore, fluorinated analogues have been shown to inhibit carboxylesterases. researchgate.net

Docking studies have provided further insights into these interactions. The binding of benzyl alcohol derivatives to the active site of glucosamine-6-phosphate synthase has been modeled, showing hydrogen-bonding interactions with key amino acid residues. smu.ac.zaresearchgate.net In the context of neurological targets, benzyl derivatives have been identified with binding affinity for human opioid and cannabinoid receptors. nih.gov For example, certain compounds isolated from the fungus Eurotium repens showed good binding to these receptors at a concentration of 10 µM. nih.gov Additionally, N-benzylpyridinium salts have been designed as inhibitors of acetylcholinesterase (AChE), with some derivatives showing IC₅₀ values in the micromolar range. frontiersin.org The presence of a fluorine atom at the 3-position of the benzyl ring was found to enhance the anti-AChE activity in one series of compounds. frontiersin.org These studies collectively demonstrate the broad potential for benzyl alcohol derivatives to interact with a variety of protein and enzyme targets.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Sustainability and Yield

The current synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic routes. One promising area is the late-stage functionalization of more readily available precursors. Strategies such as C-H activation could enable the direct introduction of the hydroxymethyl group onto a difluoro-methoxybenzene scaffold, thereby reducing the number of synthetic steps. springernature.comnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Late-Stage C-H Functionalization Reduced step count, increased efficiency. nih.gov Regioselectivity control, catalyst development. nih.gov
Green Chemistry Approaches Reduced environmental impact, safer processes. sciencedaily.commatregenix.com Catalyst stability and cost, process optimization.
Photocatalysis/Electrocatalysis Mild reaction conditions, high selectivity. rsc.orgthieme-connect.com Substrate scope, scalability of the reaction.

| Continuous Flow Synthesis | Improved safety and control, higher consistency. sinoshiny.com | Initial setup cost, optimization of flow parameters. |

Exploration of New Catalytic Transformations Involving the Compound

The presence of the benzylic alcohol functionality in this compound makes it a versatile substrate for a variety of catalytic transformations. Future research is anticipated to explore novel catalytic reactions that can leverage the unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents.

One area of interest is the catalytic oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. researchgate.netsemanticscholar.org The development of selective and efficient oxidation catalysts is crucial for the synthesis of valuable derivatives for pharmaceutical and agrochemical applications. Moreover, the benzylic position could be a target for catalytic C-O, C-N, and C-C bond-forming reactions, opening up avenues for the synthesis of a diverse library of compounds. The influence of the ortho-fluorine atoms on the reactivity and selectivity of these transformations will be a key aspect of these investigations. nih.govresearchgate.net

Another exciting prospect lies in the catalytic defluorinative functionalization of the aromatic ring. nih.gov While challenging, the selective replacement of a fluorine atom with another functional group could provide access to novel molecular architectures that are otherwise difficult to synthesize. This would require the development of highly specialized catalytic systems that can selectively activate the strong C-F bond.

Advanced Applications in Targeted Drug Delivery Systems or Diagnostics

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. researchgate.netacs.orgnih.gov The unique substitution pattern of this compound makes it an attractive building block for the design of new therapeutic agents. Future research could focus on incorporating this moiety into larger molecules to create targeted drug delivery systems. nih.gov The fluorine atoms can also serve as probes for ¹⁹F NMR studies to investigate drug metabolism and distribution in vivo. nih.gov

A particularly promising application is in the field of diagnostics, specifically in Positron Emission Tomography (PET) imaging. tandfonline.comrsc.org The stable ¹⁸F isotope is a widely used positron emitter in PET, and the development of novel ¹⁸F-labeled radiotracers is a major area of research. openmedscience.com this compound could serve as a precursor for the synthesis of ¹⁸F-labeled tracers for imaging various biological targets, such as tumors or neurological disorders. tandfonline.comresearchgate.net The challenge will be to develop efficient and rapid methods for the incorporation of ¹⁸F into the molecule.

Table 2: Potential Biomedical Applications

Application Rationale Key Research Focus
Targeted Drug Delivery Enhanced metabolic stability and binding affinity due to fluorine. researchgate.netacs.orgnih.gov Design and synthesis of drug conjugates. nih.gov
¹⁹F NMR Probes Fluorine as a sensitive nucleus for NMR studies. nih.gov In vivo metabolic and distribution studies.

| PET Imaging Agents | Use of ¹⁸F as a positron emitter for diagnostics. tandfonline.comopenmedscience.com | Development of efficient ¹⁸F-labeling strategies. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Furthermore, ML models can be trained to predict the outcomes of chemical reactions, including yield and potential byproducts. mit.eduarxiv.orgnih.govmit.edunih.gov By inputting the structure of this compound and various reaction conditions, these models can help chemists to optimize reactions and avoid unnecessary experimentation. This predictive capability can significantly reduce the time and resources required for developing new transformations involving this compound. nih.gov

AI can also be used to predict the biological activity and pharmacokinetic properties of derivatives of this compound. By analyzing structure-activity relationships, ML models can identify which modifications are most likely to lead to potent and safe drug candidates, guiding the design of new therapeutic agents.

Challenges in Scaling Up Synthesis and Ensuring Purity for Specialized Applications

While novel synthetic strategies are being explored at the laboratory scale, the transition to large-scale industrial production presents a unique set of challenges. acs.orgacs.org The availability and cost of fluorinating reagents and specialized starting materials can be a significant hurdle. acs.orgacs.org Moreover, the control of reaction parameters such as temperature, pressure, and stoichiometry becomes more critical at a larger scale to ensure consistent product quality and safety. The potential for exothermic reactions and the handling of hazardous materials also require careful consideration in process development. nih.gov

Ensuring high purity is another major challenge, especially for applications in pharmaceuticals and electronics where even trace impurities can have detrimental effects. nbinno.com The separation of the desired product from byproducts and unreacted starting materials can be complex and costly. nih.gov Advanced purification techniques such as chromatography and crystallization may be required, and the development of efficient and scalable purification protocols is essential. jocpr.com Rigorous analytical methods are also needed to verify the purity and characterize any impurities present in the final product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Difluoro-3-methoxybenzyl alcohol, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves:

  • Step 1 : Starting with 3-methoxybenzaldehyde. Fluorination at the 2- and 6-positions can be achieved using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Step 2 : Reduction of the aldehyde group to the alcohol using NaBH₄ or LiAlH₄ in THF or ethanol.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .
    • Key Considerations : Monitor fluorination efficiency via <sup>19</sup>F NMR and confirm regioselectivity using GC-MS .

Q. How can researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : <sup>1</sup>H NMR for methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons; <sup>19</sup>F NMR to verify fluorine positions (δ -110 to -120 ppm for aromatic F).
  • Mass Spectrometry : GC-MS or LC-MS for molecular ion ([M+H]<sup>+</sup> at m/z 174) and fragmentation patterns.
  • Infrared Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

  • Recommended Methods :

  • Liquid-Liquid Extraction : Use dichloromethane/water to separate polar impurities.
  • Chromatography : Normal-phase silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1).
  • Crystallization : Slow evaporation from ethanol yields high-purity crystals .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The electron-withdrawing fluorine groups at 2- and 6-positions deactivate the aromatic ring, reducing electrophilicity.
  • The 3-methoxy group acts as an electron donor via resonance, directing nucleophilic attacks to specific positions.
  • Experimental Design : Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces and validate with kinetic studies .

Q. What strategies mitigate degradation of this compound under acidic or basic conditions?

  • Stability Studies :

  • pH Stability Tests : Incubate the compound in buffers (pH 1–14) and monitor degradation via HPLC.
  • Protective Measures : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Findings : Stability decreases above pH 10 due to deprotonation of the hydroxyl group .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Data Reconciliation Framework :

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).
  • Cross-Validation : Compare <sup>13</sup>C NMR and high-resolution MS data with computational predictions (e.g., ChemDraw or ACD/Labs).
  • Collaborative Analysis : Share raw data with peer labs to identify methodological discrepancies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • High-Sensitivity Techniques :

  • Headspace SPME-GC-MS/MS : Detect volatile byproducts (e.g., residual solvents) with detection limits <1 ppm .
  • UPLC-QTOF-MS : Resolve non-volatile impurities (e.g., diastereomers) using a C18 column and 0.1% formic acid in water/acetonitrile .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference experimental NMR shifts with NIST Chemistry WebBook entries for analogous fluorinated benzyl alcohols .
  • Safety Protocols : Use fluorine-resistant gloves (e.g., Viton®) and conduct fluorination reactions in fume hoods due to potential HF release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.